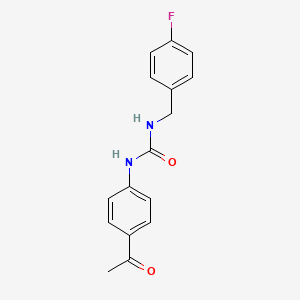

N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea

Description

Strategies for the Synthesis of the Parent N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea Compound

The formation of the urea linkage is the cornerstone of synthesizing N,N'-disubstituted ureas. The most common and direct method involves the reaction of an isocyanate with a primary amine. For the target compound, this can be achieved through two primary pathways:

Pathway A: Reaction of 4-acetylphenyl isocyanate with 4-fluorobenzylamine.

Pathway B: Reaction of 4-fluorobenzyl isocyanate with 4-aminoacetophenone.

Alternatively, methods avoiding the direct use of potentially hazardous isocyanates are employed. These often involve the use of phosgene equivalents like triphosgene or phenyl chloroformate. google.commdpi.com In such a process, one of the amine precursors (e.g., 4-aminoacetophenone) is first reacted with the phosgene equivalent to form a stable intermediate, such as a carbamate. mdpi.comgoogle.com This activated intermediate is then reacted with the second amine component (e.g., 4-fluorobenzylamine) to yield the final urea product. google.com

A general synthetic scheme is presented below: Scheme 1: General Synthesis of N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and by-product formation. For the synthesis of unsymmetrical ureas, key parameters include the choice of solvent, temperature, and the potential use of a catalyst.

Solvent: The choice of solvent can significantly influence reaction rates and solubility of reactants. Anhydrous solvents such as tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or dichloromethane (DCM) are commonly used to prevent the hydrolysis of isocyanate intermediates. google.commdpi.com However, recent green chemistry approaches have demonstrated the successful synthesis of unsymmetrical ureas in aqueous media, which offers environmental benefits and simplifies product isolation as the product often precipitates from the reaction mixture.

Temperature: The reaction between an isocyanate and an amine is typically exothermic and can be performed at ambient temperature. google.com In some cases, gentle heating (e.g., 55-60 °C) may be employed to ensure the reaction goes to completion, particularly when less reactive amines or carbamate intermediates are used. google.com

Catalyst: While many urea syntheses proceed efficiently without a catalyst, the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to scavenge acids generated in situ, particularly when using phosgene equivalents. google.commdpi.com

The table below summarizes the impact of various reaction parameters on the synthesis.

| Parameter | Condition | Impact on Yield and Selectivity |

|---|---|---|

| Solvent | Anhydrous Aprotic (THF, DMSO) | Prevents isocyanate hydrolysis, suitable for moisture-sensitive reagents. |

| Aqueous Medium | Environmentally friendly, often allows for easy product precipitation and isolation. | |

| Temperature | Ambient (20-25 °C) | Sufficient for most isocyanate-amine reactions, minimizes side reactions. google.com |

| Elevated (50-80 °C) | Can increase reaction rate, especially for less reactive intermediates. google.com | |

| Additives | None | Often sufficient for direct isocyanate-amine coupling. |

| Base (e.g., Triethylamine) | Required as an acid scavenger in reactions involving chloroformates or triphosgene. mdpi.com |

Transitioning a synthetic procedure from a small research scale to a larger laboratory scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. google.com

Reagent Availability and Cost: The starting materials, 4-aminoacetophenone and 4-fluorobenzylamine (or their corresponding isocyanates), are commercially available. A cost analysis of the different synthetic pathways is essential for large-scale production.

Safety: The use of highly toxic reagents like phosgene is avoided in favor of safer alternatives such as triphosgene or diphosgene. google.com However, even these require careful handling. Isocyanates themselves are toxic and sensitizers, necessitating their handling in a well-ventilated fume hood.

Reaction Work-up and Purification: The ideal scalable reaction is one where the product precipitates directly from the reaction mixture in high purity, minimizing the need for complex purification steps like column chromatography. Trituration with a suitable solvent or recrystallization is often a preferred method for purification on a larger scale. google.com

Thermal Management: The exothermic nature of the urea-forming reaction must be managed on a larger scale. This may involve slow, portion-wise addition of reagents and external cooling to control the reaction temperature and prevent runaway reactions.

Design and Synthesis of N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea Analogues and Derivatives

The structural framework of N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea offers multiple points for modification to generate analogues with varied physicochemical properties.

Rational design involves making targeted structural changes to a parent molecule to probe structure-activity relationships (SAR). researchgate.net For the target compound, modifications can be envisioned at three main sites: the acetylphenyl ring, the fluorobenzyl ring, and the central urea moiety.

Acetylphenyl Ring Modification: The acetyl group can be replaced with other electron-withdrawing or electron-donating groups (e.g., -CN, -NO₂, -OCH₃) to modulate the electronic properties of the ring. The position of the substituent can also be moved from para to meta or ortho.

Fluorobenzyl Ring Modification: The fluorine atom can be moved to different positions on the ring or replaced with other halogens (Cl, Br) or different functional groups to alter steric and electronic profiles.

Urea Moiety and Linker Modification: While the urea group is often critical for biological activity due to its hydrogen bonding capabilities, the benzyl linker can be altered. nih.gov For instance, the -CH₂- group can be removed to create a simple diaryl urea, or it can be extended.

To efficiently explore the chemical space around the parent compound, parallel and combinatorial synthesis techniques are employed to create large libraries of analogues. accessscience.comumb.edu

Parallel Synthesis: This approach involves conducting multiple, separate reactions simultaneously in an array format (e.g., in a 96-well plate). umb.edu For example, a set of diverse substituted anilines can be reacted with 4-fluorobenzyl isocyanate in separate wells to generate a library of analogues with modifications on the phenyl ring. This method ensures that each product is spatially addressed and can be easily identified. uniroma1.it

Combinatorial Synthesis (Split-and-Pool): This technique allows for the creation of much larger libraries. uniroma1.it In a split-and-pool synthesis, a solid support (resin beads) is divided into portions, each is reacted with a different building block, and then all portions are pooled back together. This process is repeated for subsequent synthetic steps. While this method generates vast numbers of compounds, it typically results in mixtures that require deconvolution to identify active components.

These high-throughput methods are instrumental in medicinal chemistry for rapidly generating a diverse set of compounds for screening purposes. uzh.ch

Characterization of Synthetic Products for Structural Elucidation in Research Settings

Following synthesis, the identity, structure, and purity of N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea and its analogues must be rigorously confirmed using a suite of analytical techniques. google.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and environment of protons, confirming the presence of aromatic and aliphatic protons and the N-H protons of the urea group. google.com ¹³C NMR is used to identify all unique carbon atoms, including the characteristic carbonyl carbon of the urea (~150-160 ppm) and the acetyl group (~196 ppm). google.com

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further validating the molecular formula. google.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The urea moiety exhibits characteristic N-H stretching bands (around 3300 cm⁻¹) and a strong C=O (amide I) stretching band (around 1650 cm⁻¹). nih.gov

Elemental Analysis: This technique determines the percentage composition (C, H, N) of the compound, which is compared against the theoretical values calculated from the molecular formula to establish purity. google.com

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. researchgate.net

The table below outlines the primary characterization methods and the information they provide.

| Technique | Information Obtained | Typical Expected Signals for Parent Compound |

|---|---|---|

| ¹H NMR | Proton environment, chemical shifts, coupling constants. google.com | Signals for aromatic protons, CH₂ group, CH₃ group, and two distinct N-H protons. |

| ¹³C NMR | Number and type of carbon atoms. google.com | Signals for urea C=O, acetyl C=O, aromatic carbons, CH₂ carbon, and CH₃ carbon. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. google.com | Molecular ion peak [M+H]⁺ corresponding to the compound's mass. |

| Infrared (IR) Spectroscopy | Presence of functional groups. nih.gov | N-H stretches (~3300 cm⁻¹), C=O stretch of urea (~1650 cm⁻¹), C=O stretch of acetyl group. |

| X-ray Crystallography | Precise 3D molecular structure and packing in the solid state. researchgate.net | Dihedral angles between rings, hydrogen bonding patterns. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-acetylphenyl)-3-[(4-fluorophenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2/c1-11(20)13-4-8-15(9-5-13)19-16(21)18-10-12-2-6-14(17)7-3-12/h2-9H,10H2,1H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHAGXXXYVQKGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24793722 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Transformations of N 4 Acetylphenyl N 4 Fluorobenzyl Urea and Analogues

Characterization and Purity Assessment

The definitive confirmation of the chemical structure and the assessment of purity are critical steps following the synthesis of N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea and its analogues. These processes rely on a combination of sophisticated spectroscopic and chromatographic techniques to ensure the identity and quality of the synthesized compounds for further research applications.

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular framework and mass, which together allow for an unambiguous confirmation of the target structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides information about the carbon-hydrogen framework of a molecule. nih.gov For N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea, both ¹H NMR and ¹³C NMR are employed to verify its structure. nih.govnih.gov

¹H NMR Spectroscopy : This technique identifies the different types of protons in the molecule based on their unique chemical environments. In the ¹H NMR spectrum of N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea, characteristic signals are expected. The protons of the two NH groups of the urea (B33335) linkage typically appear as distinct singlets or broad signals. The aromatic protons on the 4-acetylphenyl and 4-fluorobenzyl rings resonate in the downfield region of the spectrum, exhibiting specific splitting patterns (e.g., doublets, triplets, or multiplets) due to coupling with adjacent protons. The methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group would appear as a doublet, coupled to the adjacent NH proton. The methyl (-CH₃) protons of the acetyl group are expected to be a sharp singlet in the upfield region of the spectrum. nih.gov

¹³C NMR Spectroscopy : This method provides information about the different carbon atoms in the molecule. The spectrum for N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea would show distinct peaks for each unique carbon atom. The carbonyl carbon of the urea group and the acetyl group would resonate at the lowest field. The aromatic carbons would appear in the intermediate region, with their specific chemical shifts influenced by the attached substituents (acetyl and fluoro groups). The methylene carbon and the methyl carbon would be found at the highest field. nih.gov Advanced techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups. organicchemistrydata.org

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the synthesized compound, thereby confirming its elemental composition. nih.gov Techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry with electrospray ionization (ES+) can be utilized to obtain a high-resolution mass spectrum. nih.gov The analysis would show a peak corresponding to the protonated molecule [M+H]⁺, and the measured mass should be in close agreement with the calculated theoretical mass for the molecular formula C₁₆H₁₅FN₂O₂.

The table below summarizes the expected spectroscopic data for the structural confirmation of N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea, based on analyses of analogous compounds.

| Technique | Observed Feature | Expected Chemical Shift / m/z Value | Interpretation |

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.0 ppm | Protons on the 4-acetylphenyl and 4-fluorobenzyl rings. |

| ¹H NMR | Urea NH Protons | δ 8.5 - 9.5 ppm (variable) | Amide protons of the urea linkage. |

| ¹H NMR | Methylene Protons (-CH₂-) | δ 4.3 - 4.5 ppm | Protons of the benzyl methylene group. |

| ¹H NMR | Methyl Protons (-CH₃) | δ 2.5 - 2.6 ppm | Protons of the acetyl group's methyl moiety. |

| ¹³C NMR | Carbonyl Carbons (C=O) | δ 150 - 170 ppm (Urea), δ >190 ppm (Ketone) | Carbon atoms of the urea and acetyl carbonyl groups. |

| ¹³C NMR | Aromatic Carbons | δ 110 - 150 ppm | Carbon atoms of the two aromatic rings. |

| ¹³C NMR | Methylene Carbon (-CH₂-) | δ 40 - 50 ppm | Carbon atom of the benzyl methylene group. |

| ¹³C NMR | Methyl Carbon (-CH₃) | δ 25 - 30 ppm | Carbon atom of the acetyl group's methyl moiety. |

| Mass Spec (ESI-MS) | Molecular Ion Peak | m/z [M+H]⁺ ≈ 287.12 | Corresponds to the protonated molecule, confirming the molecular weight. |

In a research setting, establishing the purity of a synthesized compound is crucial as impurities can significantly affect the results of subsequent biological or chemical studies. Chromatographic techniques are the standard methods for assessing the purity of compounds like N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary analytical technique used to separate, identify, and quantify each component in a mixture. For N,N'-diarylurea derivatives, reverse-phase HPLC is commonly employed for purity analysis. nih.gov The method involves injecting a solution of the compound into a column containing a nonpolar stationary phase. A polar mobile phase is then pumped through the column, and the components of the mixture are separated based on their differential partitioning between the two phases.

The purity of the compound is typically determined by integrating the area of the peaks in the resulting chromatogram, detected by a UV spectrophotometer set at a specific wavelength where the compound absorbs light. nih.gov For many urea derivatives, this wavelength is in the range of 254-265 nm. nih.gov A high-purity sample will exhibit a single major peak, and the purity is often reported as a percentage of the total peak area. nih.gov Research-grade compounds typically exhibit purity greater than 95%. nih.gov

Thin-Layer Chromatography (TLC)

TLC is a simpler, faster, and less expensive chromatographic technique used for qualitatively monitoring the progress of a reaction and for preliminary purity checks. nih.gov A small spot of the compound solution is applied to a plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate, the components of the sample separate. The separated spots are visualized, often under UV light. nih.gov The presence of a single spot indicates a likely pure compound, while multiple spots suggest the presence of impurities.

The table below outlines typical conditions used for the chromatographic analysis of N-aryl-N'-benzylurea analogues.

| Technique | Parameter | Typical Conditions | Purpose |

| HPLC | Column | C18 Reverse-Phase | Separation of the compound from impurities. |

| HPLC | Mobile Phase | Gradient of Acetonitrile (B52724) and Water nih.gov | Elution of the compound from the column. |

| HPLC | Detection | UV at ~260 nm nih.gov | Quantification of the compound and impurities. |

| HPLC | Result | Retention Time (t R) and Peak Area % | Purity determination; a single major peak indicates high purity. nih.gov |

| TLC | Stationary Phase | Silica Gel 60 F₂₅₄ | Qualitative assessment of purity. |

| TLC | Mobile Phase | Mixture of Ethyl Acetate and Hexane | Separation of spots. |

| TLC | Visualization | UV Light (254 nm) nih.gov | Detection of the compound and impurities. |

Structural Analysis and Intermolecular Interactions of N 4 Acetylphenyl N 4 Fluorobenzyl Urea

Single-Crystal X-ray Diffraction Studies of N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea and Related Ureas

Single-crystal X-ray diffraction provides definitive insight into the atomic arrangement within a crystalline material. Analysis of N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea, a closely related analog, offers precise data on its molecular geometry and packing in the solid state. iucr.orgresearchgate.net

The crystal structure of N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea reveals a non-planar molecular conformation. iucr.orgresearchgate.net The central urea (B33335) moiety (N-CO-N) is essentially planar, but the two attached aromatic rings, the 4-fluorophenyl group and the 4-acetylphenyl group, are twisted relative to this central plane and to each other. iucr.orgresearchgate.net This twisting minimizes steric hindrance between the bulky substituents.

The dihedral angle between the mean planes of the fluorophenyl and the 4-acetylphenyl rings is 11.6(2)°. iucr.orgresearchgate.net The urea group's mean plane forms dihedral angles of 35.9(3)° with the fluorophenyl ring and 29.2(2)° with the 4-acetylphenyl ring. iucr.orgresearchgate.net This twisted conformation is further stabilized by weak intramolecular C-H···O interactions. iucr.orgresearchgate.net

| Planes Involved | Dihedral Angle (°) | Reference |

|---|---|---|

| Fluorophenyl Ring and 4-Acetylphenyl Ring | 11.6 (2) | iucr.orgresearchgate.net |

| Urea Moiety and Fluorophenyl Ring | 35.9 (3) | iucr.orgresearchgate.net |

| Urea Moiety and 4-Acetylphenyl Ring | 29.2 (2) | iucr.orgresearchgate.net |

The crystal packing of N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea is governed by a robust network of intermolecular hydrogen bonds. iucr.orgresearchgate.net The N-H groups of the urea moiety act as hydrogen-bond donors, while the carbonyl oxygen is a primary acceptor. This leads to the formation of a layered supramolecular structure. iucr.orgresearchgate.net

Molecules are linked by pairs of strong N—H⋯O hydrogen bonds, creating a distinct R²₂(14) ring motif. iucr.orgresearchgate.netresearchgate.net Additionally, strong C—H⋯F hydrogen bonds connect adjacent molecules, forming larger R⁴₂(26) ring motifs. iucr.orgresearchgate.netresearchgate.net These interactions assemble the molecules into two-dimensional networks that stack in layers parallel to the (010) crystallographic plane. iucr.orgresearchgate.netresearchgate.net This efficient hydrogen-bonding scheme is a common feature in the crystal engineering of urea derivatives. acs.orgrsc.org

| Interaction (D–H···A) | Type | Resulting Motif | Reference |

|---|---|---|---|

| N—H···O | Strong, Intermolecular | R²₂(14) | iucr.orgresearchgate.netresearchgate.net |

| C—H···F | Strong, Intermolecular | R⁴₂(26) | iucr.orgresearchgate.netresearchgate.net |

| C—H···O | Weak, Intramolecular | - | iucr.orgresearchgate.net |

Hirshfeld surface analysis provides a quantitative method for visualizing and analyzing intermolecular interactions within a crystal. For N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea, this analysis confirms the nature and prevalence of the various contacts responsible for crystal packing. iucr.orgresearchgate.net

The analysis reveals that the most significant contributions to the total Hirshfeld surface area arise from H···H, C···H/H···C, and O···H/H···O contacts. researchgate.net Notably, the F···H/H···F contacts also make a substantial contribution, underscoring the importance of the C—H⋯F hydrogen bonds in the supramolecular assembly. researchgate.net The two-dimensional fingerprint plots derived from the Hirshfeld surface delineate these contributions, with sharp spikes indicating the prevalence of the strong N—H⋯O and C—H⋯F hydrogen bonds. iucr.orgresearchgate.net

| Contact Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 36.5 | researchgate.net |

| C···H/H···C | 24.7 | researchgate.net |

| O···H/H···O | 14.9 | researchgate.net |

| F···H/H···F | 13.3 | researchgate.net |

| N···H/H···N | 2.3 | researchgate.net |

| C···C | 2.0 | researchgate.net |

| Other | 6.3 | researchgate.net |

Conformational Analysis of the Urea Moiety in Solution and Solid State

The conformation of N,N'-disubstituted ureas can differ between the solid state and solution due to the effects of crystal packing forces versus solvent interactions. nih.govacs.org In the solid state, the conformation is fixed, as determined by X-ray crystallography. For N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea, this is a twisted, non-planar arrangement. iucr.orgresearchgate.net

In solution, N,N'-diaryl ureas generally exhibit conformational flexibility, although the low-energy conformations observed in the solid state are often maintained. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can probe these solution-state structures. researchgate.netbeilstein-journals.org For N,N'-disubstituted ureas, a trans-trans or trans-cis arrangement of the substituents relative to the carbonyl group is typical, which minimizes steric repulsion. nih.govacs.org It is expected that N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea would favor a similar conformation in solution, though rotation around the C-N bonds would be possible. The specific solvent environment can influence the equilibrium between different conformers by competing for hydrogen bonds. acs.orgresearchgate.net

Structure Activity Relationship Sar and Molecular Interaction Studies

Elucidation of Key Pharmacophoric Features within the N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea Scaffold

The N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea scaffold possesses several key pharmacophoric features that are crucial for its molecular recognition and biological activity. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

The central urea (B33335) moiety is a cornerstone of the pharmacophore. It is a rigid and planar structure capable of acting as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). This dual capability allows it to form strong and specific hydrogen bonds with amino acid residues in a protein's binding site, a common feature in many enzyme inhibitors and receptor ligands. nih.gov The diarylurea scaffold is recognized for its ability to bind effectively to a variety of receptors and enzymes. nih.gov

The 4-acetylphenyl group contributes another key interaction point. The acetyl group's carbonyl oxygen can act as a hydrogen bond acceptor. The phenyl ring itself can participate in hydrophobic (pi-pi or pi-stacking) interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a binding pocket. The para-substitution of the acetyl group is often important for directing the vector of these interactions. Studies on related diarylurea compounds have indicated that electron-withdrawing groups, such as the acetyl group, on the phenyl ring can be favorable for activity. nih.gov

The 4-fluorobenzyl group also plays a multifaceted role. The fluorine atom is a weak hydrogen bond acceptor and can alter the electronic properties of the benzyl (B1604629) ring, potentially enhancing binding affinity. mdpi.com The presence of fluorine on a phenyl ring has been shown in similar urea derivatives to lead to better antiproliferative activity. mdpi.com The benzyl group provides a degree of conformational flexibility to the molecule, allowing it to adopt an optimal orientation within a binding site. Crystal structure analysis of a closely related compound, N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea, reveals that the fluorophenyl and acetylphenyl rings are twisted relative to each other, with a dihedral angle of 11.6 (2)°. researchgate.netresearchgate.net This twisted conformation is a key structural feature.

Intermolecular interactions observed in the crystal structure of the analogous N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea include strong N-H•••O hydrogen bonds forming a ring motif and C-H•••F hydrogen bonds that connect molecules into a network. researchgate.netresearchgate.net These observations underscore the importance of the urea and fluoro-substituted phenyl groups in forming stable intermolecular contacts.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

While specific QSAR models for N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea are not detailed in the provided context, the principles of their development can be applied. For a series of benzyl urea derivatives, 2D and 3D QSAR studies have been successfully used to establish correlations between their structural properties and anti-tumor activities. nih.gov Such models would involve calculating a variety of molecular descriptors for a set of analogues of N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea with known biological activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

By using statistical methods such as multiple linear regression or partial least squares, a predictive equation can be generated. This equation can then be used to predict the biological activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov

Both ligand-based and target-based QSAR methodologies could be applied to N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea and its derivatives.

Ligand-based QSAR would be employed when the three-dimensional structure of the biological target is unknown. This approach relies solely on the information from a set of molecules known to be active. By aligning the structures and identifying common pharmacophoric features, a pharmacophore model can be built. This model represents the essential steric and electronic requirements for binding.

Target-based QSAR , also known as structure-based drug design, is utilized when the 3D structure of the target protein is available. In this case, molecular docking simulations can be performed to predict the binding mode and affinity of N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea and its analogues within the target's active site. The calculated binding energies can then be correlated with the experimentally determined biological activities to develop a QSAR model. Docking studies on similar urea derivatives have shown that the urea moiety often forms crucial hydrogen bonds with key catalytic residues in the active site. nih.gov

Impact of Substituent Modifications on Molecular Interactions and Selectivity of N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea Derivatives

The systematic modification of substituents on the N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea scaffold is a fundamental strategy in medicinal chemistry to optimize potency and selectivity.

Positional scanning involves systematically altering the position and nature of substituents on the phenyl rings to probe their effect on binding affinity.

For the acetylphenyl ring , moving the acetyl group from the para-position to the meta- or ortho-position would likely have a significant impact on activity. The para-position often provides the most favorable vector for interaction with a specific sub-pocket in the binding site. Replacing the acetyl group with other electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, methyl) would modulate the electronic properties of the ring and its hydrogen bonding capacity, thereby influencing binding affinity. nih.gov

On the fluorobenzyl ring , the position of the fluorine atom is also critical. While the 4-fluoro (para) substitution is common, moving it to the 2- (ortho) or 3- (meta) position would alter the molecule's electronic distribution and steric profile. In some series of urea derivatives, 3-substituted ureas have shown better activity than their 4-urea counterparts. nih.gov Introducing additional substituents on this ring could further refine interactions. For example, adding a bulky hydrophobic group could enhance binding if a corresponding hydrophobic pocket is available in the target protein. nih.gov

The following table summarizes the general effects of substituent modifications on target binding affinity based on studies of related urea compounds.

| Modification | Potential Effect on Binding Affinity | Rationale |

| Acetylphenyl Ring | ||

| Positional change of acetyl group | Likely decrease | Para-position often optimal for directional interactions. |

| Replacement with other electron-withdrawing groups | May increase or decrease | Modulates electronic properties and hydrogen bonding. nih.gov |

| Replacement with electron-donating groups | Likely decrease | Electron-withdrawing nature is often favored. nih.gov |

| Fluorobenzyl Ring | ||

| Positional change of fluorine | May increase or decrease | Alters electronic and steric profile. nih.gov |

| Addition of bulky hydrophobic groups | May increase | Can enhance binding in hydrophobic pockets. nih.gov |

| Replacement of fluorine with other halogens | Variable | Affects electronegativity and size. |

Stereochemistry plays a vital role in the interaction of a molecule with a chiral biological target. While N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea itself is achiral, the introduction of chiral centers through modification would lead to stereoisomers with potentially different biological activities.

The conformation of the urea linkage is also a key stereochemical feature. The urea C-N bonds have a degree of rotational freedom. Studies on N,N'-disubstituted ureas show that they can adopt different conformations. The presence of bulky N-substituents can favor a cis conformation, which can be crucial for activities like macrocycle formation. nih.gov While the substituents in N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea are not excessively bulky, their relative orientation (cis/trans with respect to the carbonyl group) will be a determining factor in how the molecule fits into a binding site. The observed twist between the two phenyl rings in a similar crystal structure is a direct consequence of the preferred stereochemistry around the urea linker. researchgate.netresearchgate.net Any modification that restricts the rotation around the C-N bonds, for instance by incorporating the urea into a cyclic system, would have a profound effect on the molecule's shape and its ability to bind to a target. nih.gov

Molecular Mechanisms of Action and Target Identification Studies

Identification of Specific Biological Targets for N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea and Related Ureas

The identification of specific biological targets is a crucial step in understanding the pharmacological effects of a compound. For N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea, direct target identification studies are not currently published. However, research on structurally related diaryl and N-benzyl-N'-phenylurea derivatives points to several classes of enzymes and receptors as potential targets.

Enzyme Inhibition and Activation Studies (e.g., Urease, α-Glucosidase, Carbonic Anhydrase, ACAT, Protein Kinases, COX-II)

The urea (B33335) functional group is a key pharmacophore that can interact with the active sites of various enzymes. Studies on related urea-containing compounds have demonstrated inhibitory activity against a range of enzymes.

Urease: Urea derivatives are known inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea. This inhibition is of interest in agriculture to prevent nitrogen loss from fertilizers and in medicine to combat infections by urease-producing bacteria like Helicobacter pylori. For instance, a study on bis-Schiff bases of benzyl (B1604629) phenyl ketone showed urease inhibitory activity with IC50 values in the micromolar range. researchgate.net Thiourea is a known standard inhibitor of urease. researchgate.net While no specific data exists for N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea, its urea backbone suggests it could potentially interact with the urease active site.

α-Glucosidase: Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes. Various heterocyclic compounds containing urea or hydrazone moieties have been explored as α-glucosidase inhibitors. nih.gov For example, novel 4-hydroxyquinolinone-hydrazones have shown good α-glucosidase inhibition with IC50 values ranging from 93.5 ± 0.6 to 575.6 ± 0.4 μM, which is more potent than the standard drug acarbose (B1664774) (IC50 = 752.0 ± 2.0 µM). nih.gov

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of zinc-containing metalloenzymes involved in various physiological processes. Certain CA isoforms, such as CA IX and XII, are overexpressed in tumors, making them attractive targets for cancer therapy. Sulfonamide-based inhibitors are the most studied class, but other chemotypes, including ureas, have also been investigated. For example, novel 4-(pyrazolyl)benzenesulfonamide ureas have demonstrated potent inhibition of hCA IX and hCA XII with Ki values in the nanomolar range. mdpi.com

Acyl-CoA:Cholesterol Acyltransferase (ACAT): ACAT is an intracellular enzyme that plays a role in cholesterol esterification and is a target for the development of anti-atherosclerotic agents. Phenylurea derivatives have been identified as potent ACAT inhibitors. For instance, a ureidophenol derivative, T-2591, inhibited ACAT from various sources with IC50 values in the low micromolar to nanomolar range. mdpi.com

Protein Kinases: Diaryl ureas are a well-established class of type II kinase inhibitors, targeting the "DFG-out" (inactive) conformation of the kinase. Prominent examples include the anticancer drug sorafenib (B1663141), which inhibits multiple kinases including VEGFR and Raf kinases. The urea moiety typically forms crucial hydrogen bonds with the kinase hinge region. researchgate.net The structural similarity of N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea to known kinase inhibitors suggests that protein kinases are a highly probable target class for this compound.

Cyclooxygenase-II (COX-II): COX-II is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal for the development of anti-inflammatory drugs with reduced gastrointestinal side effects. While specific data for N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea is absent, other N-acylhydrazone derivatives have been shown to act as dual inhibitors of COX and lipoxygenase (LOX). reading.ac.uk For example, a series of 2-benzamido-N-(4-fluorophenyl)thiophene-3-carboxamide derivatives showed potent and selective COX-2 inhibition. nih.gov

Table 1: Enzyme Inhibition by Structurally Related Urea Derivatives

| Enzyme | Related Inhibitor Class | Reported IC50/Ki Values | Reference(s) |

|---|---|---|---|

| Urease | bis-Schiff bases of benzyl phenyl ketone | IC50 = 22.21 ± 0.42 µM | researchgate.net |

| α-Glucosidase | 4-hydroxyquinolinone-hydrazones | IC50 = 93.5 ± 0.6 to 575.6 ± 0.4 μM | nih.gov |

| Carbonic Anhydrase IX/XII | 4-(pyrazolyl)benzenesulfonamide ureas | Ki = 15.9–67.6 nM (hCA IX) | mdpi.com |

| ACAT | Ureidophenol derivative (T-2591) | IC50 = 0.067 µM (J774 A.1 cells) | mdpi.com |

| Protein Kinases (VEGFR/Raf) | Diaryl ureas (e.g., Sorafenib) | Varies (nanomolar range) | researchgate.net |

| COX-2 | 2-benzamido-N-(4-fluorophenyl)thiophene-3-carboxamide | IC50 = 0.29 μM | nih.gov |

Note: This table presents data for related compounds, not for N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea itself, for which specific data is not available.

Receptor Binding and Modulation Assays (e.g., Chemokine Receptors, Sigma-1 Receptor)

In addition to enzymes, G protein-coupled receptors (GPCRs) and other receptor types are important drug targets.

Chemokine Receptors: Chemokine receptors are involved in immune cell trafficking and inflammation. While direct binding data for N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea is unavailable, the modulation of chemokine receptor activity by small molecules is an active area of research.

Sigma-1 Receptor: The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders. A wide range of structurally diverse compounds bind to the sigma-1 receptor. While specific binding affinity data for N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea is not published, the promiscuous nature of the sigma-1 receptor ligand binding site makes it a potential, albeit unconfirmed, target. enu.kz

Investigation of Protein-Protein Interaction Modulation

Modulation of protein-protein interactions (PPIs) is an emerging area in drug discovery. youtube.com Small molecules can either inhibit or stabilize PPIs, leading to therapeutic effects. Given the lack of specific research on N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea, its ability to modulate PPIs remains unknown. Future studies employing techniques such as co-immunoprecipitation, surface plasmon resonance (SPR), or fluorescence resonance energy transfer (FRET) would be necessary to investigate this aspect.

Detailed Biochemical and Biophysical Characterization of Compound-Target Interactions

A thorough understanding of how a compound interacts with its biological target requires detailed biochemical and biophysical characterization. As no specific targets have been definitively identified for N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea, this section outlines the types of studies that would be necessary following target identification.

Kinetic Analysis of Binding and Dissociation

Once a specific enzyme target is identified, kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to quantify the inhibitor's potency. This involves measuring reaction rates at various substrate and inhibitor concentrations. Key parameters obtained from these studies include the Michaelis constant (Km) and the inhibition constant (Ki). For receptor binding, kinetic analysis determines the association (kon) and dissociation (koff) rate constants, which provide insights into the dynamics of the ligand-receptor interaction. For example, kinetic analysis of urease inhibition by various compounds has been performed to understand their mechanism of action. nih.gov

Thermodynamics of Ligand-Target Recognition

Thermodynamic studies, often conducted using techniques like Isothermal Titration Calorimetry (ITC), provide a complete thermodynamic profile of the binding interaction. ITC directly measures the heat released or absorbed during binding, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. This information reveals the driving forces behind the binding event (i.e., whether it is enthalpically or entropically driven). For instance, thermodynamic profiling has been used to understand the photo-release of urea from a caged compound. Such studies would be invaluable in characterizing the interaction of N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea with its putative target(s).

Structural Biology Approaches (e.g., Co-crystallography, Cryo-EM) of Compound-Target Complexes

As of the latest available research, no studies detailing the co-crystallography or cryogenic electron microscopy (Cryo-EM) of N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea bound to a specific biological target have been published. Such studies are essential for definitively identifying molecular targets and understanding the precise binding interactions that drive pharmacological activity.

However, crystallographic data is available for the closely related structural analog, N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea , which differs by the absence of a methylene (B1212753) (-CH2-) bridge between the fluorinated ring and the urea moiety. Analysis of this analog provides insights into the intrinsic structural and conformational properties of this class of compounds.

In a 2018 study, the crystal structure of N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea was determined using single-crystal X-ray diffraction. The analysis revealed that the fluorophenyl and 4-acetylphenyl rings are twisted relative to each other. researchgate.net Within the crystal lattice, molecules are organized into layers, stabilized by a network of intermolecular hydrogen bonds. researchgate.net Specifically, strong N—H⋯O hydrogen bonds create distinct ring motifs, and C—H⋯F hydrogen bonds further link the molecules into a two-dimensional network. researchgate.net

The key crystallographic parameters for this analog are detailed in the table below.

Table 1: Crystallographic Data for the Analog N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₃FN₂O₂ |

| Molecular Weight (Mr) | 272.27 |

| Crystal System | Monoclinic |

| Space Group | Pn |

| a (Å) | 4.8061 (15) |

| b (Å) | 6.617 (2) |

| c (Å) | 20.364 (7) |

| β (°) | 91.417 (10) |

| Volume (ų) | 647.4 (4) |

| Z | 2 |

| Temperature (K) | 296 |

Data sourced from IUCrData, 2018. researchgate.net

This structural information is foundational, though it describes the compound itself rather than a compound-target complex. Future co-crystallography studies on N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea are needed to elucidate its direct interactions with protein targets.

Downstream Signaling Pathway Analysis and Cellular Effects in Mechanistic Contexts

The biological activity of a compound is defined by its effects on cellular processes, which are often mediated by the modulation of intracellular signaling pathways.

Based on available scientific literature, no direct studies have been published that investigate the specific effects of N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea on the RAS-RAF/MEK/ERK (MAPK) signaling cascade. This pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. nih.govmdpi.com

While direct evidence for the target compound is lacking, the diaryl urea scaffold is a known pharmacophore in kinase inhibitors that target this pathway. For instance, the multi-kinase inhibitor Sorafenib contains a diaryl urea structure. A different diaryl urea derivative, 4-(4-(3-(2-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide (SMCl), has been shown to inhibit the proliferation of hepatocellular carcinoma (HCC) cells by suppressing the RAS/RAF/MEK/ERK pathway. nih.gov In studies involving HCC cell lines, SMCl treatment led to a significant, concentration-dependent decrease in cell viability and colony formation. nih.govresearchgate.net This inhibitory effect was directly linked to the downregulation of the MAPK pathway. nih.gov

These findings establish a precedent for the diaryl urea class of compounds as modulators of RAS/RAF/MEK/ERK signaling, providing a strong rationale for future investigation into whether N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea shares this mechanism of action.

Table 2: Research Findings for the Diaryl Urea Compound SMCl on the RAS/RAF/MEK/ERK Pathway

| Finding | Model System | Effect | Reference |

|---|---|---|---|

| Decreased Cell Viability | Hepatocellular Carcinoma (HCC) Cell Lines | Significant reduction in cell viability observed via MTS assays. | nih.govresearchgate.net |

| Inhibition of Proliferation | HCC Xenograft Tumor Model | Achieved a tumor inhibition rate of 72.37% in vivo. | nih.govresearchgate.net |

Phenotypic screening can reveal a compound's effects on cell morphology, behavior, and organization, offering clues to its mechanism of action. A key cellular process often examined is the dynamics of the actin cytoskeleton, which is fundamental to cell shape, migration, and division. scielo.br

A review of the published literature indicates that no studies have been conducted to assess the effects of N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea on phenotypes such as actin polymerization. Therefore, its role, if any, in modulating the actin cytoskeleton or other cellular architectural features remains unknown. Future research employing high-content imaging or other phenotypic screening methods would be necessary to explore these potential cellular effects.

Preclinical in Vitro Research Paradigms and Model Systems for Mechanistic Studies

Cell-Based Assays for Pathway Elucidation and Target Validation

No publicly available studies have utilized cell-based assays to elucidate the signaling pathways affected by N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea or to validate its potential molecular targets.

Reporter Gene Assays for Pathway Activation/Inhibition

There are no reports of reporter gene assays being employed to assess the activation or inhibition of specific cellular pathways by N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea.

High-Throughput Screening (HTS) in Cellular Systems for Mechanistic Lead Discovery

Information regarding the inclusion of N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea in any high-throughput screening campaigns for mechanistic lead discovery is not available in the public domain.

Organotypic and 3D Cell Culture Models for Advanced Mechanistic Investigations

There is no evidence of N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea being investigated in organotypic or 3D cell culture models to study its effects in a more physiologically relevant context.

Primary Cell Isolation and Culture for Specific Target Validation

Research detailing the use of primary cell cultures to validate specific molecular targets of N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea has not been published.

Gene Expression Profiling and Proteomics in Response to Compound Treatment (Mechanistic Focus)

No studies on gene expression profiling or proteomics have been conducted to analyze the cellular response to treatment with N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea and to understand its mechanism of action.

Advanced Analytical Methodologies for Research and Discovery of N 4 Acetylphenyl N 4 Fluorobenzyl Urea

Development of Bioanalytical Methods for Compound Detection in Research Matrices (e.g., cell lysates, in vitro assay solutions)

The detection of N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea in complex biological environments, such as cell lysates or in vitro assay buffers, demands analytical techniques with high sensitivity and selectivity to distinguish the analyte from endogenous matrix components. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preeminent technique for this purpose, offering unparalleled specificity and low limits of quantification. nih.gov

A typical bioanalytical method begins with sample preparation designed to remove interfering substances like proteins and salts. For research matrices like cell lysates, a common and effective approach is protein precipitation. This involves adding a cold organic solvent, such as acetonitrile (B52724), to the sample, which denatures and precipitates the proteins. Following centrifugation, the clear supernatant containing the analyte can be directly injected into the LC-MS/MS system.

Chromatographic separation is generally achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is standard, providing effective separation of moderately nonpolar compounds like N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea from more polar matrix components. A gradient elution with a mobile phase consisting of water and an organic solvent (typically acetonitrile or methanol), both containing a small amount of an acid like formic acid, is employed to ensure sharp peak shapes and efficient ionization.

Detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the requisite selectivity. ijpras.com The instrument is tuned to monitor a specific precursor-to-product ion transition for the analyte. For N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea, the protonated molecule [M+H]⁺ serves as the precursor ion. Collision-induced dissociation (CID) then generates characteristic product ions, often resulting from the cleavage of the urea (B33335) bridge, which is a common fragmentation pathway for N,N'-disubstituted ureas. nih.gov

| Table 1: Representative Bioanalytical LC-MS/MS Parameters | |

|---|---|

| Parameter | Condition |

| Sample Preparation | Protein precipitation with 3 volumes of cold acetonitrile |

| LC Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | m/z 287.1 |

| Example Product Ion | m/z 109.1 (from 4-fluorobenzyl moiety) |

Mass Spectrometry-Based Approaches for Metabolite Identification in Preclinical, Mechanistic Research

Understanding the metabolic fate of N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea is crucial in preclinical research. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is the cornerstone of metabolite identification. ijpras.com The typical workflow involves incubating the parent compound with a metabolically competent system, such as human liver microsomes or hepatocytes, which contain the necessary enzymes for biotransformation.

Samples are analyzed using LC-HRMS instruments, like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, which provide highly accurate mass measurements (typically <5 ppm error). nih.gov This precision allows for the confident determination of the elemental composition of potential metabolites. Data analysis involves sophisticated software that compares chromatograms from test samples against control samples (without the compound) to pinpoint drug-related components. youtube.comscienceopen.com The software then searches for mass shifts corresponding to known metabolic reactions.

For N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea, several metabolic pathways are plausible based on its structure. These include Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation). Tandem mass spectrometry (MS/MS) experiments are then performed on the potential metabolite ions to deduce their structure by comparing their fragmentation patterns to that of the parent compound.

| Table 2: Plausible Metabolic Pathways and Mass Shifts | ||

|---|---|---|

| Metabolic Reaction | Structural Change | Mass Change (Da) |

| Hydroxylation | Addition of -OH to an aromatic ring or benzyl (B1604629) carbon | +16.00 |

| Ketone Reduction | Reduction of acetyl C=O to a secondary alcohol | +2.02 |

| Oxidation | Oxidation of acetyl methyl to a carboxylic acid | +13.98 |

| Hydrolysis | Cleavage of the urea C-N bond | Variable |

| Glucuronidation | Conjugation with glucuronic acid (Phase II) | +176.01 |

| Sulfation | Conjugation with a sulfate (B86663) group (Phase II) | +79.96 |

Spectroscopic and Chromatographic Methods for Compound Quantification in Research Studies

Quantitative analysis in research studies relies on methods that are both accurate and reproducible. For N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea, quantification can be performed using either HPLC with ultraviolet (UV) detection or the more sensitive LC-MS/MS.

HPLC with UV Detection (HPLC-UV) is a widely accessible and robust technique suitable for quantifying the parent compound in relatively clean samples, such as from chemical reaction monitoring or in some in vitro assays. The principle relies on the Beer-Lambert Law, where the absorbance of UV light by the compound is directly proportional to its concentration. longdom.org The presence of two aromatic rings (the acetylphenyl and fluorobenzyl moieties) provides strong chromophores, making the compound well-suited for UV detection. researchgate.netegyankosh.ac.in A calibration curve is constructed by measuring the absorbance of several standards of known concentration, allowing for the determination of the concentration in unknown samples. ej-eng.org

LC-MS/MS , as detailed previously, remains the gold standard for quantification in complex biological matrices due to its superior sensitivity and ability to eliminate interferences. For quantitative studies, a stable isotope-labeled version of the analyte is often synthesized and used as an internal standard to correct for variations in sample processing and instrument response, ensuring the highest level of accuracy and precision.

| Table 3: Typical HPLC-UV Method Parameters for Quantification | |

|---|---|

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography with UV/Vis Detector |

| LC Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture |

| Detection Wavelength (λmax) | ~260 nm (estimated based on aromatic chromophores) |

| Quantification | External standard calibration curve based on peak area |

Future Directions and Emerging Research Avenues for N 4 Acetylphenyl N 4 Fluorobenzyl Urea in Chemical Biology

Exploration of Novel Biological Targets and Mechanisms of Action

The N,N'-diaryl urea (B33335) motif is a key pharmacophore in a variety of biologically active molecules, including kinase inhibitors and anticancer agents. A primary future research avenue for N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea would be a comprehensive screening campaign to identify its potential biological targets.

High-throughput screening against diverse panels of enzymes, receptors, and other protein targets could uncover novel interactions. Given the structural similarities to known inhibitors, initial efforts could focus on:

Kinase families: Many approved and investigational drugs containing the diaryl urea scaffold, such as sorafenib (B1663141), are potent kinase inhibitors. Assaying N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea against a broad kinome panel could identify specific kinases that it modulates.

Other enzymes: Urea derivatives have also been investigated as inhibitors of other enzymes, such as urease. Exploring a wider range of enzymatic targets could reveal unexpected activities.

Once a primary target is identified, subsequent studies would need to elucidate the mechanism of action . This would involve detailed biochemical and biophysical assays to determine how the compound interacts with its target, whether through competitive, non-competitive, or allosteric inhibition.

Integration with Systems Biology and Network Pharmacology Approaches

Should initial screenings reveal biological activity, systems biology and network pharmacology would be powerful tools to understand the broader biological effects of N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea.

Network pharmacology could be employed to construct a "drug-target-disease" network. By mapping the identified targets of the compound onto known biological pathways and disease networks, researchers could predict its potential therapeutic applications and off-target effects. This approach moves beyond a single-target perspective to a more holistic understanding of the compound's cellular impact.

Chemoproteomics , a key technique in systems biology, could be utilized to identify the full spectrum of protein targets within a cell or cell lysate. This can be achieved by immobilizing the compound on a solid support to "pull down" interacting proteins, which are then identified by mass spectrometry.

Potential as a Chemical Probe for Fundamental Biological Research

A well-characterized small molecule with a specific biological target can serve as a valuable chemical probe to investigate fundamental biological processes. If N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea is found to have a potent and selective interaction with a particular protein, it could be developed into such a tool.

To be a useful chemical probe, the compound would need to exhibit:

High potency and selectivity: It should act at low concentrations and have minimal off-target effects.

Cellular activity: It must be able to penetrate cell membranes to engage its intracellular target.

A known mechanism of action: Understanding how it interacts with its target is crucial for interpreting experimental results.

If these criteria are met, N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea could be used to dissect the role of its target protein in cellular signaling pathways, disease progression, and other biological phenomena.

Development of Novel Analytical Techniques for Studying Compound-Biomolecule Interactions

The study of N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea could also drive the development of novel analytical techniques to better understand how small molecules interact with their biological targets. Techniques that could be further developed and applied include:

Affinity-based methods: As mentioned, immobilizing the compound to study protein binding is a powerful approach.

Biophysical techniques: Methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy can provide detailed kinetic and thermodynamic data on the compound-biomolecule interaction.

Computational modeling: Molecular docking and molecular dynamics simulations can predict and rationalize the binding mode of the compound to its target protein at the atomic level.

The development and application of these techniques would not only advance our understanding of N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea but also contribute to the broader field of drug discovery and chemical biology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-acetylphenyl)-N'-(4-fluorobenzyl)urea, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling 4-acetylaniline with 4-fluorobenzyl isocyanate under anhydrous conditions. Key parameters include:

- Catalyst Selection : Use of triethylamine or DMAP to enhance reactivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures enhances purity .

- Data Contradictions : Some protocols report side products from acetyl group hydrolysis; monitoring via TLC or HPLC is critical .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Look for the urea NH protons (δ 8.2–9.5 ppm, broad singlet) and acetyl CH3 (δ 2.5–2.6 ppm). Aromatic protons from the 4-fluorobenzyl group show splitting due to para-fluorine coupling (J ≈ 8–9 Hz) .

- IR : Urea C=O stretches appear at ~1640–1680 cm<sup>-1</sup>, and acetyl C=O at ~1700 cm<sup>-1</sup> .

- Validation : Compare experimental data with computed spectra (DFT) to resolve ambiguities in overlapping signals .

Q. What crystallization solvents and conditions yield high-quality single crystals for X-ray diffraction?

- Methodological Answer :

- Solvent Systems : Slow evaporation from DMSO/water (1:3) or DCM/hexane mixtures promotes crystal growth .

- Temperature Control : Crystallization at 4°C minimizes thermal disorder .

Advanced Research Questions

Q. What computational approaches predict the electronic properties and biological interactions of this urea derivative?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity. The acetyl group lowers LUMO energy, enhancing electrophilicity .

- Molecular Docking : Use AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT2A), leveraging the fluorobenzyl group’s hydrophobic interactions .

- Validation : Cross-validate docking results with SPR (surface plasmon resonance) binding assays .

Q. How can contradictions between observed biological activity and computational predictions be resolved?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl) to isolate structural contributors to activity .

- Metadynamics Simulations : Identify conformational changes in the urea backbone that affect receptor binding .

- Case Study : If in vitro assays show weaker activity than predicted, assess membrane permeability via PAMPA (parallel artificial membrane permeability assay) .

Q. What strategies interpret complex NMR splitting patterns caused by urea rotameric equilibria?

- Methodological Answer :

- Variable-Temperature NMR : Cool samples to −40°C to slow rotamer interconversion and simplify splitting .

- <sup>13</sup>C NMR : Monitor carbonyl carbons (δ 155–160 ppm) to detect rotamer populations .

- Advanced Tool : Use EXSY (exchange spectroscopy) NMR to quantify rotamer exchange rates .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.